molecular formula C17H22N2O3S B5197254 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione

1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione

Cat. No. B5197254
M. Wt: 334.4 g/mol
InChI Key: BELFPQMWXWPKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, also known as PPTMP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of pyrrolidinedione derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it may act as an antioxidant and reduce oxidative stress in cells. It may also modulate various signaling pathways and affect gene expression. Further studies are needed to fully elucidate the mechanism of action of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It can also modulate various signaling pathways and affect gene expression. In addition, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been found to have anti-tumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments is its relatively simple synthesis method. It is also a stable compound and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One area of interest is its potential as a neuroprotective agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-tumor agent. Studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Overall, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a promising compound that has the potential to be used in various scientific research applications.

Synthesis Methods

The synthesis of 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-propoxyphenylhydrazine with 4-thiomorpholinecarboxylic acid to form the corresponding hydrazone. This hydrazone is then cyclized with succinic anhydride to produce the final product, 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. The synthesis method has been reported in the literature and has been found to be relatively simple and efficient.

Scientific Research Applications

1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-propoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione can protect neurons from oxidative stress and reduce neuroinflammation. It has also been found to have anti-tumor properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

1-(4-propoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-9-22-14-5-3-13(4-6-14)19-16(20)12-15(17(19)21)18-7-10-23-11-8-18/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFPQMWXWPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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